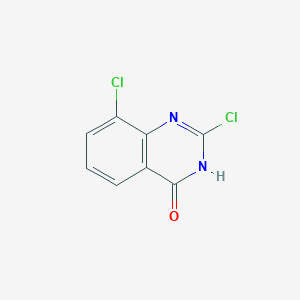![molecular formula C9H13Cl2N3 B1461131 (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride CAS No. 1881296-03-2](/img/structure/B1461131.png)
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 . It is a potent and selective protein kinase inhibitor that has a unique structure and possesses potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide (8) and reaction of this 7-methyl product (VII) with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound is based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve methylation and reaction with an appropriate amine . The reactants are heated in a Parr bomb at 125-130°C for 6-6.5 hours .Applications De Recherche Scientifique
Heterocyclic Scaffold Development
A study by Bucci et al. (2018) introduced a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold designed to stabilize parallel turn conformations in peptide sequences. This work highlights the utility of pyrrolopyridine derivatives in developing new molecular frameworks that can influence the conformational stability of peptides, which is crucial for their biological activity and interaction with biological targets (Bucci et al., 2018).
Photocytotoxicity and Cellular Uptake
Research by Basu et al. (2015) explored iron(III) complexes of pyridoxal (vitamin B6) Schiff bases, where compounds demonstrated enhanced cellular uptake and remarkable photocytotoxicity, showing potential for therapeutic applications. This study suggests that pyrrolopyridine derivatives, through their structural diversity, can play a significant role in designing compounds with selective cellular uptake and therapeutic efficacy (Basu et al., 2015).
Molecular Docking and Drug Design
A facile synthesis and docking study by Bommeraa et al. (2019) on N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated the compound's potential interactions with biological targets. This work underscores the importance of pyrrolopyridine derivatives in drug design and development, providing insights into their binding affinities and interactions with target molecules (Bommeraa et al., 2019).
Anticancer Activity
A study on achiral azaindole-substituted titanocenes by Mendez et al. (2011) investigated the cytotoxicity of compounds against various cancer cell lines. The research highlights the application of pyrrolopyridine derivatives in developing anticancer agents, showcasing their potential to inhibit the growth of cancerous cells with varying degrees of efficacy (Mendez et al., 2011).
Mécanisme D'action
Target of Action
The primary target of (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, proliferation, and apoptosis .
Mode of Action
this compound interacts with JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes such as growth and differentiation .
Biochemical Pathways
The compound’s interaction with JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
Similar compounds have been optimized through in vitro adme (absorption, distribution, metabolism, and excretion) tests . These tests help to understand the compound’s bioavailability, or how well and how much of the compound is absorbed into the body and able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation due to its inhibition of the JAK-STAT signaling pathway .
Analyse Biochimique
Biochemical Properties
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, it has been reported to exhibit selective inhibition of JAK1 kinase, which is involved in cytokine signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of JAK1 kinase can lead to altered cytokine signaling, affecting immune cell function and inflammatory responses . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can either inhibit or activate their activity. For instance, its interaction with JAK1 kinase involves binding to the ATP-binding site, thereby preventing ATP from accessing the site and inhibiting kinase activity . This inhibition can lead to downstream effects on signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of target enzymes and prolonged alterations in signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of target enzymes with minimal adverse effects. At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular processes. Threshold effects have been reported, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and influence its overall biochemical effects .
Propriétés
IUPAC Name |
(7-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-4-2-3-8-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVBGDSCVECIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


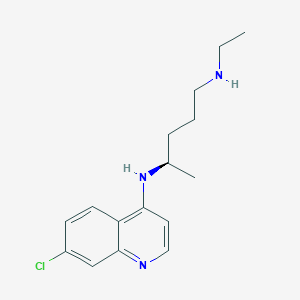
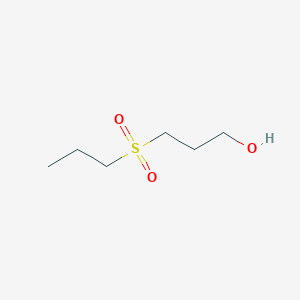
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)

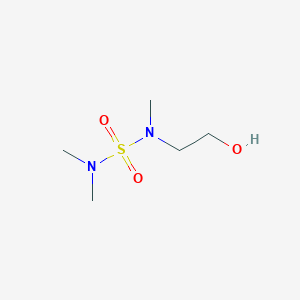
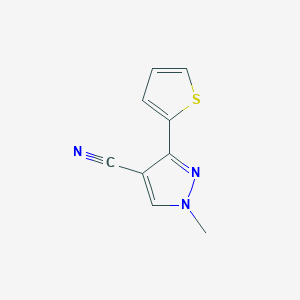
![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
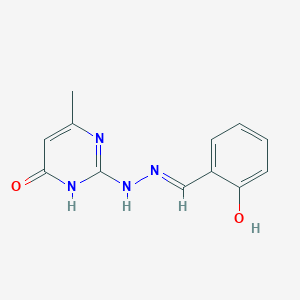
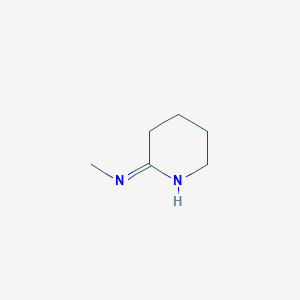
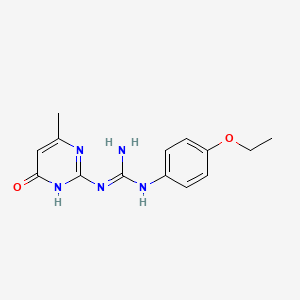
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)
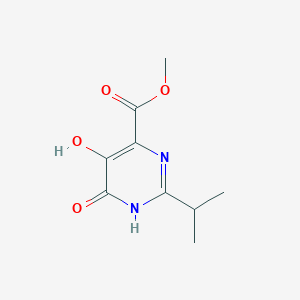
![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
